molecular formula C32H45F5O4S B15341565 6,7-Dehydro Fulvestrant-9-sulfone

6,7-Dehydro Fulvestrant-9-sulfone

Cat. No.: B15341565
M. Wt: 620.8 g/mol
InChI Key: YOUQKANIFAMMIH-YCDBDNRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dehydro Fulvestrant-9-sulfone is a steroidal compound and a derivative of Fulvestrant. Fulvestrant is known for its role as an estrogen receptor antagonist, primarily used in the treatment of hormone receptor-positive metastatic breast cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dehydro Fulvestrant-9-sulfone typically involves multiple steps starting from Fulvestrant. The key steps include:

    Dehydrogenation: Fulvestrant undergoes dehydrogenation to introduce a double bond at the 6,7 position.

    Sulfone Introduction: The sulfone group is introduced through a sulfonylation reaction, often using reagents such as sulfonyl chlorides in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

    Batch Processing: Utilizing large reactors to carry out the dehydrogenation and sulfonylation reactions.

    Purification: Employing techniques such as crystallization and chromatography to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6,7-Dehydro Fulvestrant-9-sulfone can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfone group back to a sulfide.

    Substitution: The sulfone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed

    Oxidation: Products with additional oxygen-containing functional groups.

    Reduction: Sulfide derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6,7-Dehydro Fulvestrant-9-sulfone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with estrogen receptors and potential effects on cellular processes.

    Medicine: Investigated for its potential as an anti-cancer agent, particularly in hormone receptor-positive breast cancer.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry

Mechanism of Action

The mechanism of action of 6,7-Dehydro Fulvestrant-9-sulfone involves its binding to estrogen receptors, similar to Fulvestrant. It competitively and reversibly binds to estrogen receptors, leading to their downregulation and degradation. This prevents estrogen from binding to these receptors, thereby inhibiting estrogen-induced gene expression and cell proliferation. The compound’s sulfone group may enhance its binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

    Fulvestrant: The parent compound, known for its role as an estrogen receptor antagonist.

    Tamoxifen: Another estrogen receptor antagonist used in breast cancer treatment.

    Raloxifene: A selective estrogen receptor modulator with both agonist and antagonist properties

Uniqueness

This modification may result in improved efficacy, stability, and binding affinity compared to its parent compound, Fulvestrant.

Properties

Molecular Formula

C32H45F5O4S

Molecular Weight

620.8 g/mol

IUPAC Name

(13S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C32H45F5O4S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-42(40,41)19-9-16-31(33,34)32(35,36)37/h11-12,20-21,26-29,38-39H,2-10,13-19H2,1H3/t26?,27?,28-,29?,30-/m0/s1

InChI Key

YOUQKANIFAMMIH-YCDBDNRVSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CC[C@@H]2O)C(=CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F

Canonical SMILES

CC12CCC3C(C1CCC2O)C(=CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.